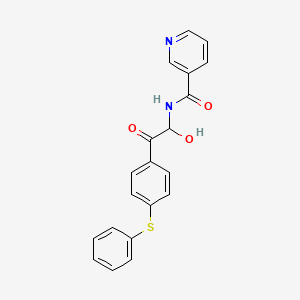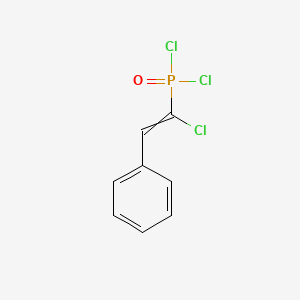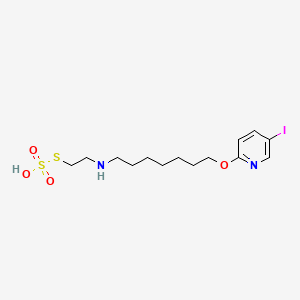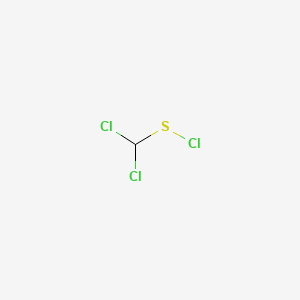
2,3-Dimethyl-1,5-dinitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-1,5-dinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is a derivative of naphthalene, characterized by the presence of two methyl groups at positions 2 and 3, and two nitro groups at positions 1 and 5 on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,5-dinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions, such as temperature and concentration of the acids, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous nitration processes. These processes involve the use of mixed acid systems and organic solvents to enhance the selectivity and efficiency of the nitration reaction. The separation and purification of the product are typically carried out using techniques such as crystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-1,5-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced products.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of catalysts are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-1,5-dinitronaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-1,5-dinitronaphthalene involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a significant role in its reactivity and interactions. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components, potentially leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
- 1,3-Dinitronaphthalene
Uniqueness
2,3-Dimethyl-1,5-dinitronaphthalene is unique due to the presence of methyl groups at positions 2 and 3, which can influence its chemical reactivity and physical properties.
Eigenschaften
CAS-Nummer |
50558-68-4 |
|---|---|
Molekularformel |
C12H10N2O4 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
2,3-dimethyl-1,5-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O4/c1-7-6-10-9(12(8(7)2)14(17)18)4-3-5-11(10)13(15)16/h3-6H,1-2H3 |
InChI-Schlüssel |
RBIWESZQYSLIPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine](/img/structure/B14657205.png)

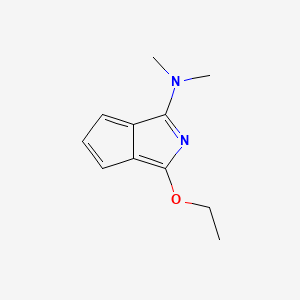

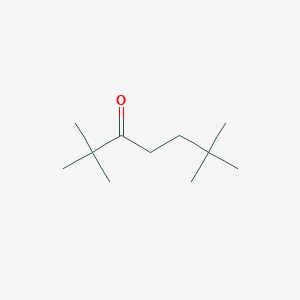
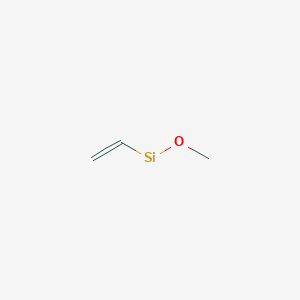

![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)


